Aluminum 12-hydroxystearate
Overview
Description
Aluminum 12-hydroxystearate is a metallic soap derived from the reaction of aluminum with 12-hydroxystearic acid. It is widely used as a thickening agent in lubricating greases, providing excellent water resistance, mechanical stability, and high-temperature performance. This compound is also utilized in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum 12-hydroxystearate is typically synthesized through the saponification of 12-hydroxystearic acid with aluminum salts. The process involves the following steps:
Saponification: 12-hydroxystearic acid is reacted with a base, such as sodium hydroxide, to form the sodium salt of 12-hydroxystearic acid.
Precipitation: The sodium salt is then reacted with an aluminum salt, such as aluminum sulfate, to precipitate this compound.
Purification: The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale saponification and precipitation processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Aluminum 12-hydroxystearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under high-temperature conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The hydroxyl group in 12-hydroxystearic acid can be substituted with other functional groups, altering the properties of the compound.
Common Reagents and Conditions:
Oxidation: Typically involves high temperatures and an oxidizing agent such as oxygen or air.
Substitution: Requires specific reagents depending on the desired substitution, such as halogens or other functional groups.
Major Products:
Oxidation: Aluminum oxide and various organic by-products.
Substitution: Modified aluminum stearates with different functional groups .
Scientific Research Applications
Aluminum 12-hydroxystearate has a wide range of applications in scientific research, including:
Chemistry: Used as a thickening agent in lubricating greases, providing stability and performance under extreme conditions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable gels.
Medicine: Explored as an adjuvant in vaccines to enhance immune response.
Industry: Utilized in the production of cosmetics, coatings, and plastics for its gelling and stabilizing properties .
Mechanism of Action
The mechanism of action of aluminum 12-hydroxystearate involves its ability to form stable gels and thickened structures. The compound interacts with other molecules through hydrogen bonding and van der Waals forces, creating a network that traps oils and other substances. This gelling mechanism is particularly useful in applications such as lubricating greases and oil spill recovery .
Comparison with Similar Compounds
Lithium 12-hydroxystearate: Another metallic soap used in lubricating greases, known for its high-temperature stability and mechanical properties.
Calcium 12-hydroxystearate: Used in similar applications but with different performance characteristics, such as lower temperature stability.
Aluminum stearate: Similar to aluminum 12-hydroxystearate but lacks the hydroxyl group, resulting in different gelling and stabilizing properties.
Uniqueness: this compound is unique due to its hydroxyl group, which enhances its gelling properties and stability. This makes it particularly effective in applications requiring high mechanical stability and resistance to water and high temperatures .
Properties
IUPAC Name |
aluminum;12-hydroxyoctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H36O3.Al/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h3*17,19H,2-16H2,1H3,(H,20,21);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROADCTMRUVIXLV-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105AlO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890689 | |
Record name | Octadecanoic acid, 12-hydroxy-, aluminum salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40890689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13329-66-3 | |
Record name | Octadecanoic acid, 12-hydroxy-, aluminum salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 12-hydroxy-, aluminum salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 12-hydroxy-, aluminum salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40890689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aluminium(3+) 12-hydroxyoctadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.